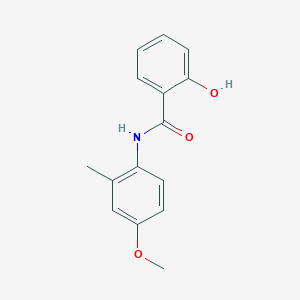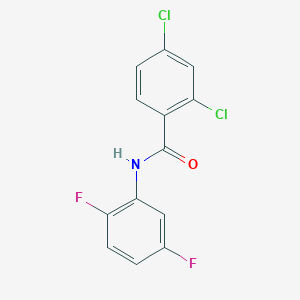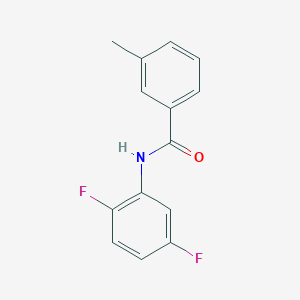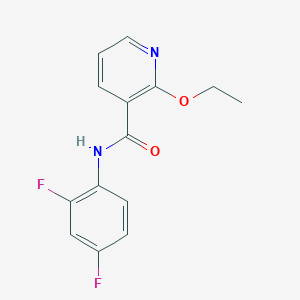
N-(2,4-difluorophenyl)-2-ethoxynicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-ethoxynicotinamide, commonly known as DFN-2, is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. DFN-2 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.
作用机制
DFN-2 exerts its pharmacological effects by inhibiting the activity of N-(2,4-difluorophenyl)-2-ethoxynicotinamide, an enzyme involved in DNA damage repair mechanisms. N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibition leads to the accumulation of DNA damage, which ultimately results in apoptosis (programmed cell death) of cancer cells. DFN-2 has also been shown to modulate the expression of various genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
DFN-2 has been shown to have a significant impact on various biochemical and physiological processes. It has been demonstrated to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. DFN-2 has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.
实验室实验的优点和局限性
DFN-2 has several advantages for laboratory experiments, including its high potency and selectivity for N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibition, as well as its ability to sensitize cancer cells to chemotherapy and radiotherapy. However, its limitations include its relatively short half-life and poor solubility in water, which can make it challenging to administer in vivo.
未来方向
DFN-2 has significant potential for further research and development in various areas, including cancer treatment, stroke, and inflammation. Some of the future directions for research include the development of more potent and selective N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibitors, the investigation of DFN-2 in combination with other chemotherapeutic agents, and the exploration of its potential in other diseases. Additionally, further research is needed to understand the underlying mechanisms of DFN-2's pharmacological effects and to optimize its pharmacokinetic properties for clinical use.
合成方法
DFN-2 can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling, and Sonogashira cross-coupling. The most commonly used method involves the Buchwald-Hartwig coupling reaction, which involves the reaction of 2-ethoxynicotinamide with 2,4-difluoroaniline in the presence of a palladium catalyst and a base.
科学研究应用
DFN-2 has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments. DFN-2 has also been investigated for its role in other diseases, such as stroke and inflammation.
属性
产品名称 |
N-(2,4-difluorophenyl)-2-ethoxynicotinamide |
|---|---|
分子式 |
C14H12F2N2O2 |
分子量 |
278.25 g/mol |
IUPAC 名称 |
N-(2,4-difluorophenyl)-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H12F2N2O2/c1-2-20-14-10(4-3-7-17-14)13(19)18-12-6-5-9(15)8-11(12)16/h3-8H,2H2,1H3,(H,18,19) |
InChI 键 |
MKHYISUCLHHOTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F |
规范 SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



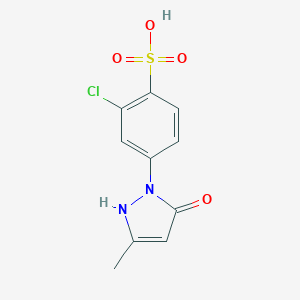
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
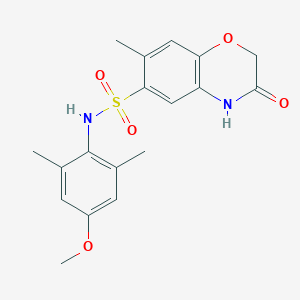
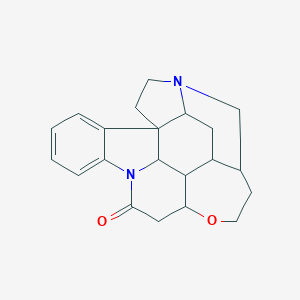
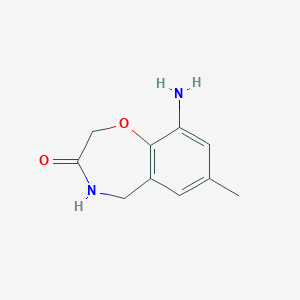
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
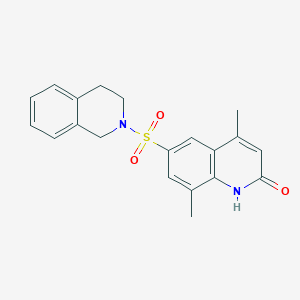
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
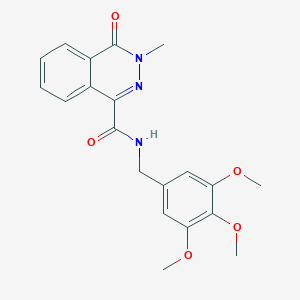
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
